N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridazinyl ring, an azetidinyl ring, and an oxazole sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridazinyl Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as cyclization reactions.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the fluorophenyl group to the pyridazinyl ring.
Construction of the Azetidinyl Ring: This can be done through ring-closing reactions or other cyclization techniques.
Formation of the Oxazole Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.
Scientific Research Applications
N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide
- N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
- N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide
Uniqueness
What sets N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that make it particularly valuable for certain applications, such as its potential use in drug discovery and development.
Properties
IUPAC Name |
N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-12-19(13(2)28-23-12)29(26,27)24(3)16-10-25(11-16)18-9-8-17(21-22-18)14-4-6-15(20)7-5-14/h4-9,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZLTHMXLCVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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